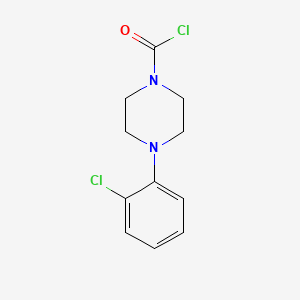![molecular formula C18H20BrNO B12547637 (2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine CAS No. 667876-78-0](/img/structure/B12547637.png)
(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine is a chiral organic compound that belongs to the class of morpholine derivatives. This compound features a morpholine ring substituted with a benzyl group and a bromo(phenyl)methyl group. Its unique structure makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine typically involves the reaction of morpholine with benzyl bromide and phenylmethyl bromide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the bromo(phenyl)methyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2R)-4-Benzyl-2-[chloro(phenyl)methyl]morpholine
- (2R)-4-Benzyl-2-[iodo(phenyl)methyl]morpholine
- (2R)-4-Benzyl-2-[fluoro(phenyl)methyl]morpholine
Uniqueness
(2R)-4-Benzyl-2-[bromo(phenyl)methyl]morpholine is unique due to the presence of the bromo(phenyl)methyl group, which imparts distinct chemical reactivity and biological activity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with other molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
667876-78-0 |
|---|---|
Molecular Formula |
C18H20BrNO |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
(2R)-4-benzyl-2-[(S)-bromo(phenyl)methyl]morpholine |
InChI |
InChI=1S/C18H20BrNO/c19-18(16-9-5-2-6-10-16)17-14-20(11-12-21-17)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2/t17-,18+/m1/s1 |
InChI Key |
WMUZKVNYNLRIEN-MSOLQXFVSA-N |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC=CC=C2)[C@H](C3=CC=CC=C3)Br |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(C3=CC=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-Pentadiyn-1-ol, 5-[4-methyl-2-(methylthio)-5-pyrimidinyl]-](/img/structure/B12547557.png)
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
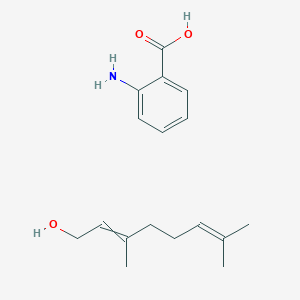
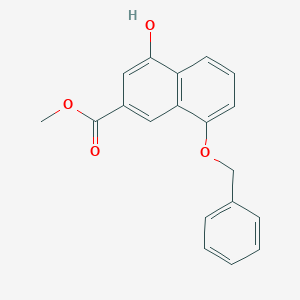
![Bicyclo[2.2.1]heptan-2-ol, 3-amino-7,7-dimethoxy-, (1S,2S,3R,4R)-](/img/structure/B12547606.png)
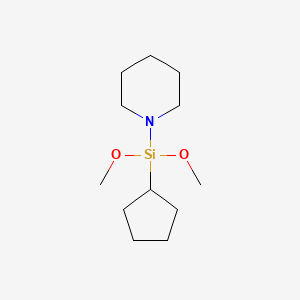
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
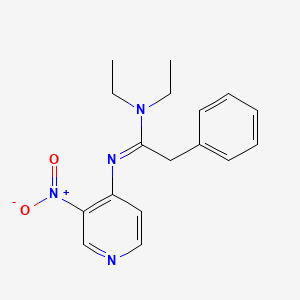
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
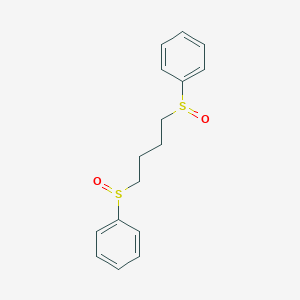
![3-[(Oxiran-2-yl)methoxy]-5-(pentadeca-8,11-dien-1-yl)phenol](/img/structure/B12547629.png)
